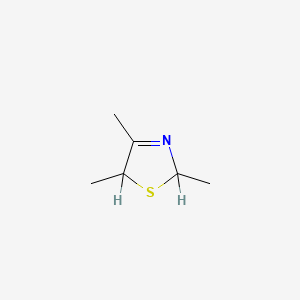

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole

Übersicht

Beschreibung

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole is a sulfur-containing heterocyclic compound with the molecular formula C6H11NS. It is primarily found in meat products such as chicken broth, cooked beef, and roasted lamb fat . This compound is known for its volatile nature and is often used as a flavoring agent due to its distinct aroma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole can be synthesized through various methods. One common method involves the microwave-induced Maillard reaction between L-cysteine and D-glucose . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation or other separation techniques to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: The methyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Applications

- Wildlife Repellent: TMT is recognized as a component of fox feces and induces fear in rodents, suggesting its potential use as a wildlife repellent .

- Synthesis Intermediate: Dihydro-1,3-thiazoles, including 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole, can be used as central intermediates in the synthesis of active ingredients for agricultural and pharmaceutical applications .

- Antimicrobial Agent: Thiazole derivatives have demonstrated significant antimicrobial activities . Compounds with electron-withdrawing groups have shown inhibition zones against S. aureus, S. epidermidis, and B. subtilis .

Patents

Patents related to thiazole derivatives highlight their preparation and applications. For example, one patent describes an improved process for synthesizing 4,5-dihydro-1,3-thiazoles, which are used as intermediates for producing active ingredients in the agricultural and pharmaceutical sectors .

Related Compounds

It is important to note that 2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole is a different chemical compound, although it shares a similar structure with 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole. 2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole is used as a flavor and fragrance . Its odor is described as musty .

Wirkmechanismus

The mechanism of action of 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole involves its interaction with various molecular targets. The compound’s sulfur atom can form bonds with other molecules, influencing their chemical properties. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,5-Trimethylthiazole: A closely related compound with similar chemical properties and applications.

2-Ethyl-4-methylthiazole: Another sulfur-containing heterocyclic compound used in flavoring and fragrance industries.

4,5-Dimethylthiazole: Known for its use in food and fragrance applications.

Uniqueness

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biologische Aktivität

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole (TMTD) is a heterocyclic compound known for its unique structure and diverse biological activities. This article explores its biological activity, including antimicrobial properties, effects on inflammation, and potential therapeutic applications.

Chemical Structure and Properties

TMTD is characterized by a five-membered ring containing sulfur and nitrogen atoms, with three methyl groups contributing to its stability and reactivity. Its molecular formula is with a CAS number of 181287.

1. Antimicrobial Properties

TMTD exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Candida albicans | 18 | 64 µg/mL |

These findings suggest TMTD could be a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Research indicates that TMTD can modulate inflammatory responses. In a study involving murine models of colitis, TMTD administration led to significant reductions in inflammatory markers such as IL-4 and IL-13. The compound's mechanism appears to involve direct interaction with immune cells, particularly invariant natural killer T (iNKT) cells, which play a crucial role in mediating inflammation .

Case Study: Colitis Induction in Mice

- Method : Mice were challenged rectally with TMTD.

- Results : Increased weight loss and pathological changes resembling those seen in oxazolone-induced colitis were observed.

- : TMTD exacerbates intestinal inflammation through iNKT cell activation .

The biological activity of TMTD is attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate the expression of genes involved in inflammation and immune response. For instance, TMTD downregulates Mttp (microsomal triglyceride transfer protein) while upregulating cyp1a1 (cytochrome P450 1A1), indicating its role in lipid metabolism and inflammatory pathways .

Comparative Analysis

TMTD shares structural similarities with other thiazole derivatives, which have been studied for their biological activities. However, TMTD's unique methyl substitutions enhance its solubility and bioavailability compared to other compounds.

| Compound | Biological Activity |

|---|---|

| 2,5-Dihydro-2,4,5-trimethylthiazoline | Moderate antimicrobial activity |

| Thiazole derivatives | Varying anti-inflammatory properties |

Eigenschaften

IUPAC Name |

2,4,5-trimethyl-2,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVVNNYXOSPRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NC(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976064 | |

| Record name | 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-24-1 | |

| Record name | 2,4,5-Trimethylthiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60633-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Thiazole, 2,5-dihydro-2,4,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060633241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydro-2,4,5-trimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.